3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-16-5-4-12(9-15(16)19)18(22)21-10-13-3-2-7-20-17(13)14-6-8-24-11-14/h2-9,11H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSDFGFWVXDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with structural similarities to 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide exhibit antiviral properties. For instance, certain derivatives have shown significant inhibition against viruses such as SARS-CoV and other coronaviruses. A study highlighted the potential of benzamide derivatives in inhibiting viral replication through specific interactions with viral proteins, suggesting that modifications to the benzamide structure can enhance efficacy against viral targets .
Anticancer Properties
The compound's structure suggests potential activity against various cancer types. Similar compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression, such as c-KIT, which is relevant in gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT has been linked to reduced tumor growth and improved patient outcomes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of fluorine and methoxy groups significantly influences the compound's interaction with biological targets. For example:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity, improving membrane permeability |
| Methoxy Group | Modulates receptor binding affinity |
| Thiophene Ring | Contributes to π-stacking interactions with target proteins |
Inhibition of Kinase Activity
A recent study demonstrated that a related compound inhibited the activity of c-KIT with an IC50 value indicating potent efficacy at low concentrations. The findings suggest that similar modifications in this compound could lead to enhanced anticancer activity .
Antiviral Efficacy Against SARS-CoV
In a comparative analysis, derivatives of benzamide were tested for their antiviral efficacy against SARS-CoV, showing promising results with sub-micromolar IC50 values. This highlights the potential of this compound as a candidate for further antiviral development .
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Benzamide Modifications
3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide (CAS 137641-01-1) Structure: Fluorine at the 3-position of the benzamide and a pyridinyloxy-methyl group on the phenyl ring. Key Differences: Lacks the thiophene-pyridine hybrid and methoxy group. The pyridinyloxy group enhances solubility but may reduce metabolic stability compared to the thiophene-containing target compound .
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide Monohydrate Structure: Methoxy at the 4-position and trifluoromethyl at the 3-position. Key Differences: Trifluoromethyl is a stronger electron-withdrawing group than fluorine, enhancing metabolic stability but reducing solubility. The pyridin-4-ylmethyl group lacks the thiophene moiety, altering steric interactions . Crystallography: Forms stable monohydrate crystals, suggesting better formulation stability compared to the target compound .
Heterocyclic Appendages
N-{4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-yl)Amino]Phenyl}-3-(Trifluoromethyl)Benzamide Structure: Pyrimidine-pyridine hybrid linked to the benzamide. Key Differences: Nitrogen-rich heterocycles (pyrimidine, pyridine) enhance hydrogen bonding with kinase ATP pockets. The target compound’s thiophene may engage in sulfur-π interactions, offering distinct selectivity profiles . Bioactivity: Demonstrated kinase inhibition in preclinical studies, suggesting the target compound may share similar mechanisms .
4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide Structure: Dihydrothienylidene fused ring system. Crystallography: Stable single-crystal structure with mean σ(C–C) = 0.003 Å, indicating predictable solid-state behavior .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3-Fluoro-N-(4-fluoro-3-pyridinyloxy)benzamide | 4-Methoxy-N-(pyridin-4-ylmethyl)-3-CF3-benzamide |
|---|---|---|---|
| Molecular Weight | ~375 g/mol | 348.33 g/mol | 382.34 g/mol |
| logP | ~2.8 (estimated) | 3.1 | 3.5 |
| Solubility | Moderate (methoxy) | Low (high fluorine content) | Low (trifluoromethyl) |
| Metabolic Stability | Moderate | High (fluorine reduces oxidation) | Very High (CF3 group) |
Biological Activity
The compound 3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide backbone with a fluorine atom and a methoxy group, which may enhance its pharmacological profile. The presence of thiophene and pyridine moieties contributes to its potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures have shown antiviral properties, indicating potential efficacy against viral infections .
- Antitumor Effects : Some benzamide derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting this compound may also possess anticancer properties .
- Neuropharmacological Effects : There is evidence that certain benzamide derivatives can influence neurotransmitter systems, potentially impacting conditions like depression or anxiety .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:
Table 1: Comparative Biological Activities of Related Compounds
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including:
- Suzuki–Miyaura Coupling Reaction : A common method for forming carbon-carbon bonds.
- Recrystallization : To purify the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
